[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine
Description
Properties
IUPAC Name |
4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSUIHXJVSQUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine typically involves the sulfonylation of 4-chloro-2,5-dimethylphenyl with diethylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine. The reaction is often performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Electrophilic Aromatic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The positions of substituents on the phenyl ring significantly influence reactivity and stability. For instance:
- The 4-chloro group contributes electron-withdrawing effects, polarizing the sulfonamide bond.
- This structural variant is cited in chromatographic analyses of disinfectants, where substituent positioning affects derivatization efficiency .
Table 1: Impact of Substituent Positioning
| Compound | Substituents | Steric Hindrance | Electronic Effects |
|---|---|---|---|
| [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine | 4-Cl, 2,5-diMe | Moderate | Electron-withdrawing (Cl), donating (Me) |
| [(4-Chloro-2,6-dimethylphenyl)sulfonyl]dimethylamine | 4-Cl, 2,6-diMe | High | Similar but reduced accessibility |
Amine Group Variations
The choice of amine impacts toxicity, volatility, and application suitability:
- Diethylamine : Imparts higher basicity and volatility compared to smaller amines. However, it poses significant hazards, including corrosivity and flammability .
- Dimethylamine : Less volatile and corrosive, making sulfonamides with this group preferable in industrial settings where safety is prioritized.
Table 2: Amine Group Comparison
| Amine Component | Toxicity (Corrosivity) | Volatility | Common Applications |
|---|---|---|---|
| Diethylamine | High | High | Specialty chemicals, research |
| Dimethylamine | Moderate | Moderate | Pharmaceuticals, agrochemicals |
Functional Group Comparison: Sulfonamides vs. Sulfonyl Azides
While this compound is a sulfonamide, sulfonyl azides (e.g., those used in oligonucleotide synthesis) differ in reactivity and stability:
- Sulfonamides : Exhibit high thermal and hydrolytic stability due to robust S–N bonds. Applications include drug design and polymer chemistry.
- Sulfonyl Azides : More reactive, enabling "click chemistry" for bioconjugation. However, azides pose explosion risks, limiting their utility compared to sulfonamides .
Table 3: Functional Group Properties
| Functional Group | Stability | Reactivity | Key Applications |
|---|---|---|---|
| Sulfonamide | High | Moderate | Pharmaceuticals, materials |
| Sulfonyl Azide | Moderate | High | Bioconjugation, oligonucleotides |
Biological Activity
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of various biochemical pathways. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its sulfonamide functional group, which is known for its diverse biological activities. The presence of the chloro and dimethyl groups on the phenyl ring contributes to its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as WNT/β-catenin signaling, which is crucial for cell proliferation and differentiation .
- Modulation of Ion Channels : Some sulfonamide compounds have been identified as selective inhibitors of sodium channels (NaV1.7), which are implicated in pain pathways. This suggests a potential analgesic effect alongside its anticancer properties .
- Impact on Endothelin Activity : The compound's structural similarities to other sulfonamides indicate it may modulate endothelin activity, a pathway involved in vascular functions and potentially in tumor progression .
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of this compound:
| Study | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A-431 (epidermoid carcinoma) | < 10 | Induction of apoptosis via WNT pathway inhibition |
| Study 2 | Jurkat (T-cell leukemia) | < 15 | Cytotoxic effects linked to Bcl-2 modulation |
| Study 3 | HEK293 (human embryonic kidney) | 25 | Inhibition of DVL recruitment affecting WNT signaling |
Case Studies
- Anticancer Activity : In a study evaluating various sulfonamide derivatives, this compound exhibited significant cytotoxicity against A-431 and Jurkat cell lines. The compound's ability to induce apoptosis was linked to its interaction with the Bcl-2 protein family, which regulates cell survival .
- Pain Modulation : Another investigation focused on the compound's role as a NaV1.7 inhibitor. It was found to effectively reduce pain responses in animal models, suggesting potential therapeutic applications in pain management alongside its anticancer properties .
Q & A
Q. What synthetic methodologies are commonly employed to prepare [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine?
Answer: The compound is synthesized via nucleophilic substitution between diethylamine and 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The reaction typically proceeds in anhydrous conditions (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Post-reaction purification involves solvent extraction, column chromatography, or recrystallization. Key Considerations:
Q. How can researchers detect and quantify trace amounts of this compound in environmental or biological matrices?
Answer: A validated GC-MS method involves derivatization with benzenesulfonyl chloride (BSC) to enhance volatility and sensitivity. The derivative is extracted into an organic solvent (e.g., ethyl acetate), concentrated, and analyzed using a DB-5MS column. Validation Data (Example):
| Parameter | Value/Range | Source |
|---|---|---|
| Linearity (R²) | 0.999 (0.001–1 µg/L) | |
| Retention Time | 17.81 min | |
| LOD | <10 µg/L | |
| Advantages: |
- Derivatization reduces polarity, enabling efficient extraction and concentration .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving bond angles, torsional conformations, and sulfonyl group geometry. Challenges include:
- Data Quality: High-resolution (>1.0 Å) data reduces thermal motion artifacts.
- Twinning: Use SHELXD for structure solution in twinned crystals .
Case Study:
A hypothetical crystal structure (space group P2₁/c) showed discrepancies in diethylamine orientation. SHELXL refinement with Hirshfeld atom refinement (HAR) corrected electron density maps, confirming the sulfonamide linkage .
Q. What role does the sulfonyl group play in modulating biological or chemical activity?
Answer: The sulfonyl group enhances:
- Electron-Withdrawing Effects: Stabilizes adjacent charges, influencing reactivity in nucleophilic substitutions.
- Hydrogen Bonding: Sulfonyl oxygen atoms interact with protein residues (e.g., serine proteases), as observed in sulfonamide-based inhibitors .
Experimental Design: - SAR Studies: Synthesize analogs (e.g., sulfonamide vs. carbamate) and compare IC₅₀ values.
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces .
Q. How should researchers address contradictions in reported solubility or stability data for this compound?
Answer: Contradictions often arise from:
- Salt Forms: Diethylamine salts (e.g., sodium, ammonium) exhibit higher aqueous solubility than the free acid .
- Analytical Variability: Differences in derivatization protocols (e.g., BSC vs. dansyl chloride) affect detected concentrations .
Resolution Strategy: - Controlled Replication: Standardize solvent systems (e.g., PBS pH 7.4 vs. pure water).
- Cross-Validation: Compare HPLC, GC-MS, and NMR data for consistency .
Q. What environmental monitoring strategies are effective for tracking amine byproducts from this compound degradation?
Answer: SPAMS (single-particle aerosol mass spectrometry) identifies amine-containing particles using marker ions (e.g., m/z 74 for diethylamine). Field studies in urban environments (e.g., Chongqing, China) combined SPAMS with YAADA toolkit analysis to differentiate anthropogenic vs. natural sources . Key Findings:
Q. Tables for Reference
Q. Table 1. Comparison of Analytical Methods for Diethylamine Derivatives
| Method | Derivatization Agent | LOD | Matrix | Reference |
|---|---|---|---|---|
| GC-MS | Benzenesulfonyl Cl | <10 µg/L | Aqueous/Flue Gas | |
| SPAMS | None | ng/m³ | Aerosols |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes Cl⁻ removal |
| Temperature | 0–25°C | Prevents sulfonate hydrolysis |
| Base | Triethylamine | Neutralizes HCl efficiently |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
